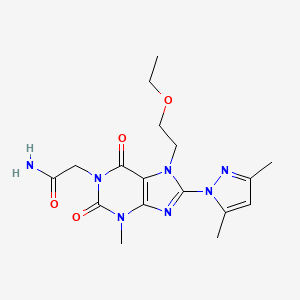![molecular formula C22H15F2N7O B2443919 3-Fluor-N-(1-(1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamid CAS No. 1007085-04-2](/img/structure/B2443919.png)
3-Fluor-N-(1-(1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a synthetic compound used primarily in scientific research. Its structure features a combination of fluorinated aromatic rings and pyrazolo[3,4-d]pyrimidin moieties, making it a molecule of significant interest in medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in various research fields:
Chemistry: : As a probe to study reaction mechanisms involving heterocyclic compounds.
Biology: : Investigating interactions with enzymes and receptors, particularly in signal transduction pathways.
Medicine: : Potential candidate in drug discovery for cancer, inflammatory diseases, and central nervous system disorders.
Industry: : Used in the development of new materials with specific electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of "3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" typically involves several key steps:
Synthesis of 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine
Starting with 4-fluoroaniline, a diazotization reaction followed by coupling with ethyl acetoacetate forms the pyrazole ring.
Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.
Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the 3-methyl-1H-pyrazole ring
This can be synthesized from a β-keto ester and hydrazine hydrate under reflux conditions.
Final Coupling Step
The amide linkage is formed by coupling the 4-fluorophenyl-pyrazolo[3,4-d]pyrimidine and 3-methyl-1H-pyrazole intermediates with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, methods may vary slightly to increase yield and efficiency, such as using continuous flow reactors for certain reaction steps and optimizing reaction temperatures and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
Though typically resistant to oxidation due to its aromatic structure, certain conditions using strong oxidizing agents may introduce additional functional groups.
Reduction
Selective reduction could target specific nitrogen atoms in the pyrazole rings, though this is rare and requires specific catalysts.
Substitution
Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: : Sodium hydride (NaH), potassium t-butoxide (KOtBu)
Major Products
Substitution reactions can lead to derivatives with varied biological activities, depending on the substituents introduced.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets:
Binding to Enzymes: : Inhibits activity by fitting into active sites, blocking substrate access.
Receptor Interaction: : Acts as an agonist or antagonist, modulating signal pathways.
Key pathways involved include protein kinases and neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" stands out due to its unique combination of structural elements and the presence of multiple fluorine atoms which enhance its binding affinity and metabolic stability.
Similar Compounds
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
These analogues share similar core structures but differ in specific functional groups or substituents, impacting their chemical behavior and biological activity.
There you have it—a detailed dive into the world of "3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide". Hope you find it enlightening!
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJPJQESJNHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)




![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)

![4-[4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2443859.png)
